molecular formula C15H15N3O6 B2438304 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 851094-84-3

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2438304
CAS No.: 851094-84-3
M. Wt: 333.3
InChI Key: GPAKZADIZLFYLG-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, an oxadiazole ring, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The dioxin ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile. The final step involves the coupling of the oxadiazole-dioxin intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxin ring can be oxidized to form more reactive intermediates.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxin ring can lead to the formation of epoxides or other oxygenated derivatives, while reduction of the oxadiazole ring can yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides or esters, allowing it to bind to enzymes or receptors. The dioxin ring can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways. The dimethoxybenzamide moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide: shares structural similarities with other oxadiazole derivatives, such as 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine.

    N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline: is another related compound that features a dioxin ring and aniline moiety.

Uniqueness

The uniqueness of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-dimethoxybenzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure composed of a dioxin ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C20H18N4O7C_{20}H_{18}N_{4}O_{7}, and it has a molecular weight of approximately 458.4 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

While the exact mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest it may interact with specific molecular targets within cells. These interactions could modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It might bind to cellular receptors influencing signaling pathways.
  • Cell Cycle Regulation : Potential effects on cell proliferation and apoptosis have been hypothesized.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance:

  • Case Study 1 : A related oxadiazole derivative demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that this compound may also possess similar properties.

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various assays:

Microorganism Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans10 mm

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the dioxin ring from appropriate precursors.
  • Introduction of the oxadiazole group via condensation reactions.
  • Final coupling with 3,4-dimethoxybenzoic acid derivatives.

Each step requires careful optimization to maximize yield and purity.

Toxicological Studies

Toxicological assessments have shown that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity tests indicate moderate cytotoxicity at higher concentrations but further studies are needed to establish a comprehensive safety profile.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-20-10-4-3-9(7-11(10)21-2)13(19)16-15-18-17-14(24-15)12-8-22-5-6-23-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAKZADIZLFYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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